Methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate
Description
Methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate is a pyridine-derived compound featuring a carbamoyl group at the 3-position and a methyl carboxylate ester at the 4-position. This compound is likely utilized as an intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic drug candidates.
Properties
IUPAC Name |
methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-20-11-5-3-10(4-6-11)17-14(18)13-9-16-8-7-12(13)15(19)21-2/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHXQLKVARKHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CN=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329911 | |
| Record name | methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339101-51-8 | |
| Record name | methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate typically involves the reaction of 4-methoxyaniline with methyl 3-pyridinecarboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Amidation and Carbamoyl Formation
-
Mechanism : The compound’s carbamoyl group (NHCO) can form via reactions between amines and carbamoyl chlorides (e.g., N-(4-methoxyphenyl)carbamoyl chloride) .
-
Reagents : Triphosgene, pyridine, and nucleophilic amines (e.g., Et₃N).
-
Conditions : Low temperatures (-78°C) and inert solvents (e.g., DCM) .
Ester Hydrolysis
-
Mechanism : The methyl ester group undergoes hydrolysis to form a carboxylic acid under acidic or basic conditions .
-
Reagents : HCl (acidic conditions) or aqueous NaOH (basic conditions).
Substitution Reactions
-
Methoxy Group Substitution : The methoxy group (-OCH₃) can be replaced by nucleophiles (e.g., amines) under activating conditions (e.g., Lewis acids).
-
Pyridine Ring Reactivity : Electrophilic substitution on the pyridine ring is possible, though less common due to its electron-deficient nature.
Reaction Reagents and Conditions
Key Reaction Outcomes
-
Amidation : Retains the carbamoyl group’s stability while enabling further derivatization .
-
Ester Hydrolysis : Converts the methyl ester to a carboxylic acid, altering solubility and reactivity .
-
Substitution : Modifies the methoxyphenyl group, impacting biological activity (e.g., binding affinity).
Structural and Mechanistic Insights
The compound’s reactivity is influenced by its heterocyclic pyridine ring and electron-donating methoxy group. For example:
-
The carbamoyl group’s stability to hydrolysis is critical in medicinal chemistry applications, as seen in apixaban analogs .
-
The methyl ester’s susceptibility to hydrolysis suggests careful pH control during synthesis .
Research Implications
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The compound's structure-activity relationship (SAR) indicates that modifications to the methoxy group can enhance its efficacy against COX-1 and COX-2 enzymes, suggesting a promising avenue for developing anti-inflammatory drugs .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, structural analogs have been tested against various cancer cell lines, demonstrating cytotoxic effects that are attributed to their ability to induce apoptosis and inhibit tumor growth. The presence of the methoxyphenyl group appears to enhance its interaction with cellular targets involved in cancer progression .
Case Study 1: Anti-inflammatory Effects
A study conducted by Tageldin et al. assessed the anti-inflammatory activity of this compound using an in vitro COX inhibition assay. The results showed that the compound exhibited IC50 values comparable to established anti-inflammatory drugs such as diclofenac, indicating its potential as a therapeutic agent for inflammatory diseases .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 12.5 | COX inhibition |
| Diclofenac | 10.0 | COX inhibition |
Case Study 2: Anticancer Activity
In another investigation, derivatives of this compound were evaluated for their cytotoxic effects on breast cancer cell lines. The study revealed that certain derivatives could inhibit cell proliferation by inducing cell cycle arrest and apoptosis at lower concentrations than traditional chemotherapeutic agents .
| Derivative | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Derivative A | MCF7 | 15.0 | Induces apoptosis |
| Derivative B | MDA-MB-231 | 20.0 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of Methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analog: Methyl 3-[(4-Fluorophenyl)carbamoyl]pyridine-4-carboxylate
Key Differences :
- Substituent : Replaces the 4-methoxy group with a 4-fluorine atom.
- Electronic Effects : The fluorine atom is electron-withdrawing, enhancing metabolic stability compared to the electron-donating methoxy group .
- Molecular Weight : ~277 g/mol (estimated), slightly lower than the target compound (~298 g/mol).
- Applications : Fluorinated analogs are common in pharmaceuticals due to improved bioavailability and resistance to oxidative degradation .
Pyrazolo[3,4-b]pyridine Derivative: Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Key Differences :
- Substituents : Cyclopropyl group adds steric hindrance; 4-fluorophenyl and 4-methoxyphenyl groups create a hybrid electronic profile.
- Applications: Likely designed for kinase inhibition (e.g., BRAF or JAK inhibitors) due to structural resemblance to known inhibitors like vemurafenib .
Isoxazolo[5,4-b]pyridine Derivative: Methyl 3-(4-Methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate
Key Differences :
- Substituents : Methyl group at the 6-position increases lipophilicity.
- Storage : Requires storage below -20°C, indicating sensitivity to degradation under standard conditions .
Comparative Data Table
Biological Activity
Methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate (CAS: 339101-51-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, structural characteristics, and pharmacological effects based on diverse research findings.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of approximately 286.29 g/mol. The synthesis typically involves the reaction of 4-methoxy aniline with carbonyl compounds under controlled conditions, leading to the formation of the carbamoyl derivative .
Key Structural Features:
- Functional Groups: The compound contains a pyridine ring, a methoxyphenyl group, and a carbamoyl moiety, which contribute to its biological activity.
- Crystallographic Data: The crystal structure has been characterized, indicating significant hydrogen bonding interactions that may influence its pharmacological properties .
Anticancer Potential
Recent studies have indicated that derivatives of pyridine compounds exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
-
Mechanism of Action:
- The compound may induce apoptosis in cancer cells by disrupting mitotic spindle formation, as seen in related compounds targeting the HSET protein, which is crucial for centrosome clustering in cancer cells .
- It has been suggested that such compounds can lead to multipolar mitosis, resulting in cell death in cancerous tissues.
- In Vitro Studies:
Anti-leishmanial Activity
Another area of research has focused on the anti-leishmanial properties of similar compounds. Some derivatives have shown effectiveness against Leishmania species, suggesting that this compound could also possess activity against parasitic infections .
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell proliferation with IC50 values in the micromolar range. | High-throughput screening on various cancer cell lines. |
| Study 2 | Identified structural analogs with enhanced potency against HSET protein. | Structure-activity relationship (SAR) studies involving synthetic modifications. |
| Study 3 | Showed promising anti-leishmanial effects in vitro. | Testing against Leishmania donovani strains using standard susceptibility assays. |
Q & A
Q. What synthetic routes are recommended for synthesizing Methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate?
The compound can be synthesized via multi-step reactions, including:
- Condensation reactions : Use of aldehydes, thioureas, and acetoacetate derivatives in a Biginelli reaction (e.g., describes similar pyridine derivatives synthesized via this method).
- Cyclization : Post-condensation steps to form the pyridine core, as seen in oxazolo-pyridine syntheses (e.g., cyclization with palladium/copper catalysts in ).
- Functionalization : Introduction of the 4-methoxyphenyl carbamoyl group via nucleophilic acyl substitution. Optimize solvents (DMF, toluene) and catalysts (Pd/Cu) to improve yields .
Q. How is the purity and structural integrity of this compound validated experimentally?
Key methodologies include:
- HPLC : Assess purity (≥98% as per ).
- Spectroscopy :
- IR : Identify carbonyl stretches (C=O ester: ~1679 cm⁻¹; amide: ~1614 cm⁻¹) ().
- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.38–7.16 ppm, methoxy groups at δ 3.68 ppm) ().
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 475 [M⁺] in ).
- Elemental analysis : Validate C/H/N ratios .
Q. Which crystallographic methods are suitable for resolving its crystal structure?
Use X-ray diffraction with the SHELX suite:
- SHELXS/SHELXD : For phase determination and structure solution.
- SHELXL : For refinement, especially with high-resolution data ( highlights its robustness for small molecules).
- SHELXPRO : For macromolecular interfaces if studying protein-ligand complexes .
Advanced Research Questions
Q. How can computational docking predictions and experimental binding assays be reconciled for this compound?
Address discrepancies by:
- Scoring function selection : Use Glide XP ( ), which accounts for hydrophobic enclosure and hydrogen-bonding motifs.
- Validation : Cross-check docking poses with crystallographic data (if available) or experimental techniques like ITC (isothermal titration calorimetry).
- Solvent effects : Incorporate explicit water molecules in docking simulations to mimic physiological conditions .
Q. What strategies optimize reaction yields under varying synthetic conditions?
Key approaches include:
- Catalyst screening : Test Pd/Cu catalysts () or organocatalysts for regioselectivity.
- Solvent optimization : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents for cyclization efficiency.
- Safety protocols : Implement controlled reagent addition and inert atmospheres (e.g., N₂) to prevent side reactions ( ) .
Q. How do substituents (e.g., methoxy, carbamoyl) influence the compound’s bioactivity?
Conduct structure-activity relationship (SAR) studies :
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy, alter carbamoyl positioning).
- Biological assays : Compare calcium modulation (as in dihydropyridines, ) or antimicrobial activity ( ).
- Computational modeling : Map electrostatic surfaces to correlate substituent effects with binding affinity .
Q. How are batch-to-batch discrepancies in physical properties (e.g., melting points) investigated?
- Polymorph screening : Use X-ray crystallography ( ) or DSC (differential scanning calorimetry) to identify crystalline forms.
- Recrystallization trials : Test solvents (e.g., ethanol, acetonitrile) to isolate thermodynamically stable polymorphs.
- Impurity profiling : Employ LC-MS to detect trace byproducts affecting melting behavior .
Methodological Considerations
- Data contradiction analysis : When spectral or crystallographic data conflict, re-examine sample preparation (e.g., solvent traces in NMR) or refine diffraction parameters (e.g., twinning in SHELXL).
- Experimental design : Prioritize orthogonal characterization (e.g., IR + NMR + MS) to confirm structural assignments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
